7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-
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Overview
Description
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- typically involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with pyrrolidine under reflux conditions to yield the desired product . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives, including 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and reductases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2-Methylquinoline: Known for its biological activities, including antimicrobial and anticancer properties.
4(3H)-Quinazolinone: Exhibits a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory effects.
Uniqueness
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidinyl group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
646450-53-5 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3 |
InChI Key |
YVUVUPKOIJLZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3 |
Origin of Product |
United States |
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